molecular formula C12H12O2 B086152 (2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate CAS No. 1002-64-8

(2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate

Cat. No. B086152
CAS RN: 1002-64-8
M. Wt: 188.22 g/mol
InChI Key: UMCLGRSXAWVDFB-SCPMJEMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate, commonly known as DDODA, is a natural product isolated from the marine sponge, Petrosia sp. It has gained significant attention from the scientific community due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthetic Pathways : Research has shown that substituted 2,8-decadien-4,6-diyndials, which are structurally related to (2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate, can be synthesized through oxidative coupling of corresponding substituted pentenynals or acetals. These compounds can undergo intramolecular cyclization to form dihydrofuranylidene derivatives (Muneyuki et al., 1973).

Biological Activities

  • Anti-inflammatory Effects : Certain polyacetylenes structurally similar to this compound, isolated from Atractylodes rhizome, have shown anti-inflammatory effects. These compounds have been tested in vivo and demonstrated significant anti-inflammatory effects in acute and chronic inflammation models in mice (Li et al., 2007).

Chemical Properties and Reactions

  • Pheromone Synthesis : Related compounds have been synthesized as part of the study of pheromones. For example, the synthesis of various pheromone components, including compounds structurally related to this compound, has been a focus in research to understand insect communication (Mori, 2012).

Applications in Traditional Medicine

  • Herbal Medicine : Extracts from Atractylodes rhizome, containing compounds similar to this compound, have been used in traditional herbal medicine. These extracts have been studied for their potential to inhibit cholesteryl ester synthesis, indicating their relevance in metabolic studies (Nur et al., 2020).

properties

CAS RN

1002-64-8

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

[(2E,8E)-deca-2,8-dien-4,6-diynyl] acetate

InChI

InChI=1S/C12H12O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-4,9-10H,11H2,1-2H3/b4-3+,10-9+

InChI Key

UMCLGRSXAWVDFB-SCPMJEMWSA-N

Isomeric SMILES

C/C=C/C#CC#C/C=C/COC(=O)C

SMILES

CC=CC#CC#CC=CCOC(=O)C

Canonical SMILES

CC=CC#CC#CC=CCOC(=O)C

synonyms

(2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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